N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves multistep reactions, starting from basic piperidine scaffolds to incorporate various functional groups. For instance, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, related to the target compound, has been reported. This synthesis involves starting from ethyl piperidine-4-carboxylate, followed by successive reactions to incorporate the sulfonyl and carbohydrazide functionalities (Khalid, Rehman, & Abbasi, 2014). Another example includes the cyclization of acetylenic sulfones with beta and gamma-chloroamines to produce piperidines, highlighting a convenient route for generating complex piperidine scaffolds (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including the target compound, can be characterized using techniques such as X-ray crystallography. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined, providing insights into the arrangement of functional groups and the overall geometry of such compounds (Berredjem, Bouasla, Aouf, & Barbey, 2010).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, highlighting their reactivity and functional group compatibility. The formation of allyl sulphide synthons via shifts of the phenylthio group is one such reaction, demonstrating the versatility of piperidine derivatives in synthetic chemistry (Brownbridge & Warren, 1975).
Scientific Research Applications
Medicinal Chemistry Applications
- Anti-acetylcholinesterase Activity : A study reported the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluated for anti-acetylcholinesterase (anti-AChE) activity. Introduction of bulky moieties and alkyl or phenyl groups at specific positions substantially increased the activity, highlighting the role of nitrogen atom quality in piperidine derivatives for enhanced activity. This suggests potential applications in developing antidementia agents (Sugimoto et al., 1990).
- Antibacterial Activity : New N,N-diethyl amide bearing sulfonamides were synthesized, demonstrating marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus. This study underlines the application of piperidine and sulfonamide frameworks in developing new antibacterial compounds (Ajani et al., 2013).
Polymer Science Applications
- End-Functional Polymers : Substituted allylic sulfides have been used as chain-transfer agents to prepare low molecular weight polystyrene and poly(methyl methacrylate) with terminal functionalities. This technique offers a versatile approach for creating polymers with specific end-groups, useful in various applications including drug delivery systems and surface modification (Meijs et al., 1991).
Organic Synthesis Applications
- Synthesis of Fused Bicyclic Amino Acids : An asymmetric synthesis approach for creating fused bicyclic amino acids with a hexahydro-cyclopenta[c]pyridine skeleton was described. This involves a highly selective allylation and a diastereoselective Pauson-Khand cycloaddition, indicating its significance in synthesizing biologically active compounds and nitrogen heterocycles (Günter & Gais, 2003).
- Radical Allylation of C(sp3)-H Bonds : A novel method for the catalytic introduction of an allyl group at nonacidic C(sp3)-H bonds under photoirradiation was developed. This process utilizes 1,2-bis(phenylsulfonyl)-2-propene as an allyl source, showcasing an innovative approach to chemoselectively modify molecules under mild conditions (Kamijo et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylsulfanylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-3-10-17-16(19)13-8-11-18(12-9-13)23(20,21)15-6-4-14(22-2)5-7-15/h3-7,13H,1,8-12H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIQUTDASHISBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(prop-2-en-1-yl)piperidine-4-carboxamide |
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